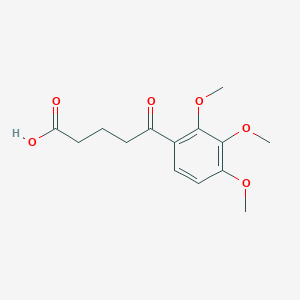

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

Übersicht

Beschreibung

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, also known as this compound, is a useful research compound. Its molecular formula is C14H18O6 and its molecular weight is 282.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Given this, I'll provide a general overview of the types of research and applications commonly associated with compounds of similar chemical families, which might give insight into the potential areas of interest for "5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid":

Potential Therapeutic Applications

Compounds with complex structures, including those with trimethoxyphenyl groups, often exhibit biological activity that can be leveraged in pharmaceutical research. For example, derivatives of aminolevulinic acid and other structurally complex acids have been studied for their roles in treating conditions like porphyria and in photodynamic therapy for cancer treatment (Onuki et al., 2002).

Biochemical Research

Chemical compounds with methoxy groups are of interest in biochemical research due to their potential to interact with biological molecules in specific ways, influencing pathways such as oxidative stress, metabolic processing, and cellular signaling. For example, research on chlorogenic acid has highlighted its diverse pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities (Naveed et al., 2018).

Environmental and Industrial Applications

Some research focuses on the environmental impact of chemical compounds, including their toxicity and degradation. For example, the analysis of herbicide toxicity and its environmental implications has been a subject of scientometric reviews, which could be relevant to understanding the environmental behaviors of related compounds (Zuanazzi et al., 2020).

Wirkmechanismus

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been reported to exhibit diverse bioactivity effects, demonstrating remarkable multi-activity or specific targeting . For instance, TMP-bearing compounds have shown notable anti-cancer effects by effectively inhibiting their targets .

Biochemical Pathways

Tmp-bearing compounds have been associated with various biological activities, indicating their potential to affect multiple biochemical pathways .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects by effectively inhibiting their targets . They have also shown promising anti-fungal and anti-bacterial properties .

Action Environment

The success of tmp-bearing compounds in various applications suggests that they may exhibit stability and efficacy under a range of environmental conditions .

Biochemische Analyse

Biochemical Properties

The 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, as part of the TMP group, has been found to interact with various enzymes and proteins . It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The cellular effects of this compound are diverse. It has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to inhibit tubulin polymerization, a critical process in cell division . It also inhibits several enzymes, including Hsp90, TrxR, HLSD1, ALK2, and P-gp .

Temporal Effects in Laboratory Settings

Compounds containing the TMP group have been associated with long-term effects such as anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Eigenschaften

IUPAC Name |

5-oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-18-11-8-7-9(13(19-2)14(11)20-3)10(15)5-4-6-12(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZAPSUEQMAVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)CCCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598251 | |

| Record name | 5-Oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16093-16-6 | |

| Record name | 5-Oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

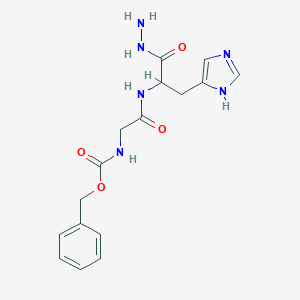

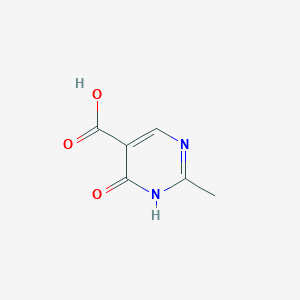

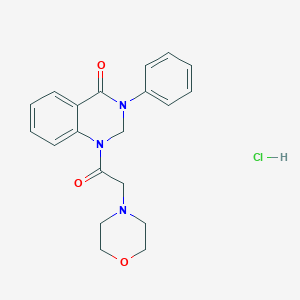

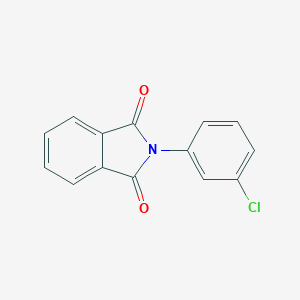

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.